molecular formula C22H12N2O7 B6003864 4-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid

4-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid

Cat. No. B6003864
M. Wt: 416.3 g/mol
InChI Key: RSKKIIOBPZIHBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid, commonly known as NBDA, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose homeostasis. NBDA has been studied extensively for its potential therapeutic applications in the treatment of diabetes, obesity, and other metabolic disorders.

Mechanism of Action

NBDA exerts its pharmacological effects by inhibiting the activity of the enzyme protein tyrosine phosphatase 1B (4-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid), which plays a key role in regulating insulin signaling and glucose homeostasis. By inhibiting 4-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid, NBDA enhances insulin signaling and improves glucose uptake in insulin-sensitive tissues such as muscle and liver.
Biochemical and Physiological Effects:
NBDA has been shown to have a number of biochemical and physiological effects, including improving insulin sensitivity, reducing inflammation, and enhancing antioxidant defenses. It has also been shown to have beneficial effects on lipid metabolism, reducing levels of triglycerides and cholesterol in animal models of metabolic disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using NBDA in laboratory experiments is its high potency and specificity for 4-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid inhibition. However, the complex synthesis process and limited availability of NBDA may pose challenges for researchers interested in studying its effects in vitro or in vivo. Additionally, the potential for off-target effects and toxicity must be carefully evaluated in any experimental design involving NBDA.

Future Directions

There are numerous future directions for research on NBDA and its potential therapeutic applications. One area of interest is the development of novel analogs of NBDA with improved pharmacological properties and reduced toxicity. Another area of interest is the exploration of the effects of NBDA on other metabolic pathways and signaling pathways beyond insulin signaling. Finally, the potential for NBDA to be used in combination with other therapeutic agents for the treatment of metabolic disorders warrants further investigation.

Synthesis Methods

NBDA can be synthesized through a multi-step process involving the condensation of two different compounds, 3-nitrobenzoyl chloride and isatoic anhydride, followed by a series of chemical reactions. The synthesis of NBDA is a complex process that requires specialized equipment and expertise in organic chemistry.

Scientific Research Applications

NBDA has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes and obesity. NBDA has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

properties

IUPAC Name

4-[5-(3-nitrobenzoyl)-1,3-dioxoisoindol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12N2O7/c25-19(13-2-1-3-16(10-13)24(30)31)14-6-9-17-18(11-14)21(27)23(20(17)26)15-7-4-12(5-8-15)22(28)29/h1-11H,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKKIIOBPZIHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40966712
Record name 4-[5-(3-Nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40966712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5233-42-1
Record name 4-[5-(3-Nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40966712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.